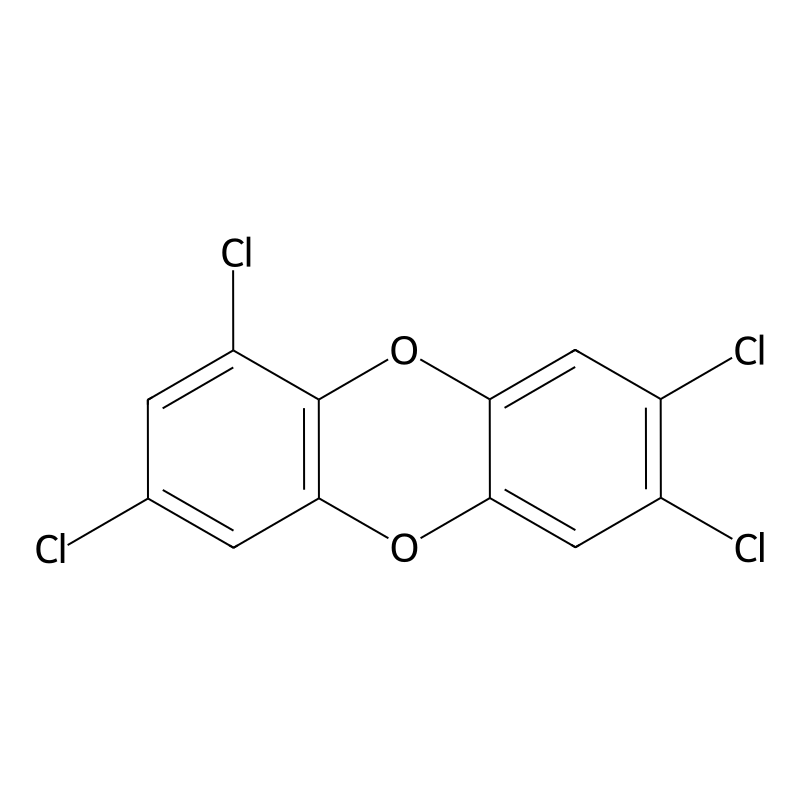

1,3,7,8-Tetrachlorodibenzo-P-dioxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding the Toxicity Mechanism:

TCDD, also known as 2,3,7,8-tetrachlorodibenzo-p-dioxin, is a potent environmental contaminant classified as a human carcinogen by the International Agency for Research on Cancer (IARC) []. Extensive scientific research focuses on understanding its toxicity mechanisms at the molecular and cellular level. This research helps identify potential therapeutic targets and develop strategies for mitigating TCDD exposure effects.

Animal Models for Studying TCDD Effects:

Due to ethical considerations, TCDD research primarily relies on animal models like rodents and fish. These models enable scientists to investigate the effects of controlled TCDD exposure on various organ systems, including the immune system, endocrine system, and reproductive system [, ]. Additionally, studies using these models explore the impact of TCDD on developmental processes and its potential role in various diseases like cancer and metabolic disorders [].

Investigating Environmental Exposure and Bioaccumulation:

Research also focuses on understanding the environmental behavior of TCDD, its sources of contamination, and its potential for bioaccumulation in the food chain. This knowledge is crucial for developing strategies to minimize environmental exposure and mitigate the long-term consequences of TCDD contamination.

Developing Methods for Detection and Monitoring:

Scientists actively develop and refine analytical methods for detecting and measuring TCDD levels in environmental samples, including soil, water, and food products. These methods are essential for environmental monitoring, risk assessment, and evaluating the effectiveness of decontamination efforts.

Exploring Potential Mitigation Strategies:

Research efforts are ongoing to explore potential strategies for mitigating the harmful effects of TCDD exposure. This includes investigating the potential of chelating agents to bind and remove TCDD from the body, as well as exploring the use of specific dietary interventions to reduce its absorption [].

1,3,7,8-Tetrachlorodibenzo-P-dioxin, commonly referred to as 2,3,7,8-tetrachlorodibenzo-p-dioxin, is a member of the dibenzo-p-dioxin family of compounds. Its chemical formula is , and it has a molecular weight of approximately 322 g/mol. This compound is a colorless solid with no distinguishable odor and is primarily formed as an unintentional by-product of various industrial processes involving chlorine compounds, particularly during the combustion of organic materials and the production of certain herbicides and fungicides .

TCDD exerts its toxic effects by mimicking the hormone 17β-estradiol. It binds to the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression in various cells. This binding triggers the expression of genes involved in cell proliferation, differentiation, and death, leading to various adverse health outcomes.

TCDD is a highly toxic compound with potential for long-term health effects. Exposure to TCDD has been linked to several adverse health outcomes, including:

- Chloracne: A severe acne-like skin condition [].

- Cancer: TCDD is classified as a probable human carcinogen by the EPA. Studies have shown an association with an increased risk of certain cancers, such as soft-tissue sarcomas and lymphomas [].

- Developmental and reproductive effects: TCDD exposure during pregnancy can harm the developing fetus, causing birth defects and other health problems.

2,3,7,8-tetrachlorodibenzo-p-dioxin exhibits notable stability under various conditions but can undergo reactions when exposed to ultraviolet light in solvents such as isooctane or n-octanol. It may also participate in catalytic perchlorination reactions . The compound is largely insoluble in water and has a very low vapor pressure, indicating its persistence in the environment .

This compound is recognized for its significant biological activity, particularly as a developmental toxicant. In animal studies, exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin has been associated with severe health effects including skeletal deformities, immune dysfunctions, and various forms of cancer such as soft-tissue sarcomas and lymphomas . In humans, it has been linked to chloracne—a severe skin condition—and other systemic health issues . The U.S. Environmental Protection Agency classifies it as a probable human carcinogen (Group B2), highlighting its potential to cause cancer upon exposure .

2,3,7,8-tetrachlorodibenzo-p-dioxin is not intentionally synthesized but rather produced as a contaminant during the manufacture of other chemicals. It can form during the production of 2,4,5-trichlorophenol and related compounds. High-temperature reactions in these production processes can lead to the unintended generation of this dioxin . Additionally, it can arise from the incineration of chlorinated organic materials or during the combustion of fossil fuels and wood .

The primary application of 2,3,7,8-tetrachlorodibenzo-p-dioxin is in chemical research. Due to its toxicity and environmental persistence, it is not used in consumer products or intentionally produced for commercial purposes. Its presence is mostly noted as a contaminant in other chemical products rather than as an active ingredient .

Research on the interactions of 2,3,7,8-tetrachlorodibenzo-p-dioxin with biological systems indicates that it disrupts endocrine functions and can lead to immunological dysfunctions. Studies have demonstrated that this compound can affect liver function and may lead to neurological symptoms such as mood changes and weakness . Its interactions at the cellular level have been studied extensively due to its role in tumorigenesis and developmental toxicity .

Several compounds share structural similarities with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Herbicide used in agriculture; less toxic than dioxins |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | Used as a disinfectant; less persistent than dioxins |

| Polychlorinated biphenyls | C₁₂H₈Cl₄ (varies) | Industrial chemicals; known for environmental persistence |

| 2,3-Dichlorodibenzo-p-dioxin | C₁₂H₈Cl₂O₂ | Less toxic than 2,3,7,8-tetrachlorodibenzo-p-dioxin |

Uniqueness: The defining characteristic of 2,3,7,8-tetrachlorodibenzo-p-dioxin lies in its potent toxicity and carcinogenic potential. Its specific chlorination pattern distinguishes it from other dioxins and chlorinated compounds. This unique structure contributes to its ability to induce significant biological effects at very low concentrations compared to similar compounds .

Molecular Structure and Congener Classification

1,3,7,8-Tetrachlorodibenzo-P-dioxin belongs to the family of chlorinated dibenzo-p-dioxins, which comprises 75 distinct congeners differentiated by the number and positioning of chlorine atoms on the basic dibenzo-p-dioxin structure. The fundamental molecular architecture consists of two benzene rings joined at their para carbons by two oxygen atoms, creating a stable tricyclic system. The specific congener under investigation features four chlorine atoms positioned at the 1, 3, 7, and 8 carbon positions on the aromatic rings.

The molecular formula C₁₂H₄Cl₄O₂ corresponds to a molecular weight of 321.97 grams per mole, with computational chemistry databases providing consistent structural identifiers. The International Union of Pure and Applied Chemistry name for this compound is 1,3,7,8-tetrachlorodibenzo-p-dioxin, and it possesses the Chemical Abstracts Service registry number 50585-46-1.

Congener classification within the chlorinated dibenzo-p-dioxin family follows systematic nomenclature based on chlorine substitution patterns. The compound falls within the tetrachlorodibenzo-p-dioxin homologue class, which contains 22 individual congeners sharing the same number of chlorine atoms but differing in their positional arrangements. Research demonstrates that chlorine positioning significantly influences both chemical properties and biological activity, with specific substitution patterns determining toxicological profiles.

The structural similarity with other polychlorinated dibenzo-p-dioxins enables classification within broader chemical families. The dibenzo-p-dioxin backbone provides a planar molecular geometry that facilitates interaction with biological receptors, while the chlorine substituents contribute to chemical stability and environmental persistence. Comparative analysis with related congeners reveals that 1,3,7,8-Tetrachlorodibenzo-P-dioxin shares structural features with other tetrachlorinated variants while maintaining distinct physicochemical characteristics based on its specific substitution pattern.

Physicochemical Properties: Solubility, Volatility, Persistence

The physicochemical properties of 1,3,7,8-Tetrachlorodibenzo-P-dioxin reflect its highly lipophilic nature and chemical stability. Water solubility measurements indicate extremely low aqueous solubility, with reported values ranging from 7.97 × 10⁻⁶ to 2 × 10⁻⁴ milligrams per liter at 25°C. These measurements, obtained through various analytical methods including gas chromatography with electron capture detection and low-resolution mass spectrometry, demonstrate the compound's hydrophobic characteristics.

| Property | Value | Temperature | Reference Method |

|---|---|---|---|

| Water Solubility | 1.9 × 10⁻⁷ mol/m³ | 25°C | Multiple analytical methods |

| Octanol-Water Partition Coefficient | 4.6 × 10⁶ | 25°C | Equilibration-gas chromatography |

| Vapor Pressure | 1.6 × 10⁻⁶ Pa | 25°C | Gas saturation methods |

| Melting Point | 578 K (305°C) | - | Differential scanning calorimetry |

| Henry's Law Constant | 2.5 Pa·m³/mol | 25°C | Calculated from vapor pressure/solubility |

The octanol-water partition coefficient demonstrates exceptionally high values, with measurements ranging from 1.4 × 10⁶ to 6.38 × 10⁶, indicating strong affinity for lipid phases. These measurements were obtained using equilibration methods combined with gas chromatography and low-resolution mass spectrometry over extended equilibration periods of 15 to 31 days. The high partition coefficient explains the compound's tendency to accumulate in fatty tissues and organic matter rather than remaining dissolved in aqueous environments.

Vapor pressure measurements reveal extremely low volatility, with reported values of 1.6 × 10⁻⁶ pascals at 25°C. Multiple analytical approaches, including gas saturation methods with gas chromatography-mass spectrometry detection, provide consistent results indicating limited atmospheric transport potential under normal environmental conditions. The Antoine equation developed for temperature-dependent vapor pressure calculations enables estimation across various thermal conditions.

Melting point determinations show consistent values around 578 Kelvin (305°C), indicating substantial thermal stability. Multiple independent measurements using different analytical techniques provide a narrow range of 575 to 580 Kelvin, demonstrating reproducible thermal characteristics. The high melting point contributes to the compound's persistence in environmental matrices and resistance to thermal degradation under moderate temperature conditions.

The Henry's law constant, calculated from the ratio of vapor pressure to aqueous solubility, yields values around 2.5 pascal-cubic meters per mole. This parameter governs the compound's partitioning behavior between air and water phases, indicating limited volatilization from aqueous solutions under standard environmental conditions. The relatively low Henry's law constant supports the compound's tendency to remain associated with solid particles and organic matter rather than transferring to the gas phase.

Synthesis Pathways and Industrial Byproduction Mechanisms

1,3,7,8-Tetrachlorodibenzo-P-dioxin has never been intentionally manufactured for commercial purposes, instead forming exclusively as an unintended byproduct through various thermal and chemical processes. The compound's formation occurs through multiple mechanistic pathways, broadly categorized into precursor condensation reactions and de novo synthesis from particulate carbon matrices. These formation mechanisms operate under specific temperature and chemical conditions that favor chlorinated aromatic compound development.

Precursor condensation represents the primary formation pathway, involving the cyclization and chlorination of chlorinated phenolic compounds. During industrial processes such as the production of chlorophenols and chlorophenoxy acid herbicides, elevated temperatures and catalytic conditions promote the condensation of chlorinated precursors into polychlorinated dibenzo-p-dioxin structures. The specific formation of 1,3,7,8-Tetrachlorodibenzo-P-dioxin depends on the availability of appropriately substituted precursor molecules and reaction conditions that favor the particular chlorine substitution pattern.

De novo synthesis mechanisms involve the formation of chlorinated dibenzo-p-dioxins from carbonaceous particles in the presence of chlorine sources and metal catalysts. This pathway operates through surface-catalyzed reactions on fly ash and other particulate matter, typically occurring in the temperature range of 250 to 450°C. Copper and other transition metals serve as effective catalysts for these reactions, facilitating the formation of various polychlorinated dibenzo-p-dioxin congeners including 1,3,7,8-Tetrachlorodibenzo-P-dioxin.

Combustion processes represent significant sources of unintentional formation, with municipal solid waste incineration, industrial incineration, and fossil fuel combustion generating complex mixtures of polychlorinated dibenzo-p-dioxins. The formation during combustion depends on temperature profiles, oxygen availability, chlorine content in feedstock materials, and residence time in specific temperature zones. Optimal formation conditions typically occur in the temperature range where organic matter pyrolysis coincides with chlorination reactions and metal-catalyzed synthesis.

Industrial chlorination processes, particularly those involving chlorinated organic compounds, provide favorable conditions for 1,3,7,8-Tetrachlorodibenzo-P-dioxin formation. Historical incidents in chemical manufacturing facilities demonstrate that the production of chlorinated pesticides and industrial chemicals can result in significant byproduction of various polychlorinated dibenzo-p-dioxin congeners. The specific formation mechanisms involve chlorination reactions under elevated temperatures, often with transition metal catalysts that promote aromatic coupling reactions.

Natural formation sources include forest fires and volcanic emissions, where organic matter combustion in the presence of natural chlorine sources can generate polychlorinated dibenzo-p-dioxins. These natural processes typically produce lower concentrations compared to anthropogenic sources but contribute to baseline environmental levels. The formation mechanisms in natural systems follow similar pathways to industrial processes, involving high-temperature reactions between organic precursors and available chlorine sources.

1,3,7,8-Tetrachlorodibenzo-P-dioxin is not intentionally produced for commercial purposes but emerges as an unintentional by-product of various industrial processes [1]. This compound forms during the manufacturing of chlorinated chemicals, particularly when high-temperature reactions occur in the presence of chlorine compounds [3]. The production of 1,3,7,8-Tetrachlorodibenzo-P-dioxin is closely associated with the manufacture of 2,4,5-trichlorophenol, which serves as a precursor to various pesticides and herbicides [8].

Historical evidence indicates that 1,3,7,8-Tetrachlorodibenzo-P-dioxin has been detected as a contaminant in the production of 2,4,5-T and related herbicides, including the notorious Agent Orange used during the Vietnam War [3] [9]. The compound can form during run-away reactions at high temperatures, leading to excess production of this unwanted contaminant [2]. Industrial facilities involved in chlorophenol production represent significant potential sources of 1,3,7,8-Tetrachlorodibenzo-P-dioxin release into the environment [1] [3].

Accidental industrial releases have contributed substantially to environmental contamination with 1,3,7,8-Tetrachlorodibenzo-P-dioxin [9]. The Seveso disaster in Italy stands as one of the most well-documented cases of large-scale environmental release of this compound [9]. Such industrial accidents have resulted in significant environmental contamination and have provided researchers with opportunities to study the environmental fate and transport of this persistent compound [8] [9].

| Source Type | Description | Notes |

|---|---|---|

| Industrial By-product | Unintentional by-product of incomplete combustion processes | Not intentionally produced commercially |

| Chemical Manufacturing | Contaminant formed during production of chlorinated chemicals | Forms during high-temperature reactions with chlorine compounds |

| Chlorophenol Production | By-product in manufacture of 2,4,5-trichlorophenol | Precursor to various pesticides and herbicides |

| Herbicide Production | Contaminant in production of 2,4,5-T and related herbicides | Historical contamination in Agent Orange and other products |

| Accidental Industrial Releases | Industrial accidents (e.g., Seveso disaster) | Significant environmental releases from industrial accidents |

Combustion Processes: Municipal Waste, Chlorinated Chemicals

Combustion processes represent a major pathway for the formation and release of 1,3,7,8-Tetrachlorodibenzo-P-dioxin into the environment [1]. Municipal waste incineration facilities, particularly those with inadequate emission controls, can generate this compound during the incomplete combustion of waste materials containing chlorinated compounds [4]. The incineration of municipal solid waste has been identified as one of the primary sources of 1,3,7,8-Tetrachlorodibenzo-P-dioxin in developed countries [4] [11].

Medical waste incineration also contributes significantly to environmental releases of 1,3,7,8-Tetrachlorodibenzo-P-dioxin, especially when conducted in facilities lacking proper emission control technologies [4]. The combustion of chlorinated chemicals, including chlorinated plastics and other materials, can lead to the formation of 1,3,7,8-Tetrachlorodibenzo-P-dioxin through complex chemical reactions occurring at high temperatures [7]. The presence of chlorine-containing precursors in the waste stream is a critical factor determining the potential for 1,3,7,8-Tetrachlorodibenzo-P-dioxin formation during combustion processes [4] [7].

Metal production processes, particularly smelting operations, have been identified as sources of 1,3,7,8-Tetrachlorodibenzo-P-dioxin emissions [3]. Additionally, fossil fuel combustion, including coal burning in power plants and motor vehicle exhaust, contributes to the environmental burden of this compound, albeit at lower concentrations compared to waste incineration [4] [11]. The combustion of leaded gasoline in automobiles has been specifically identified as a source of 1,3,7,8-Tetrachlorodibenzo-P-dioxin emissions [11].

| Combustion Source | Description | Relative Contribution |

|---|---|---|

| Municipal Waste Incineration | Released during incomplete combustion of municipal solid waste | Major source in developed countries |

| Medical Waste Incineration | Generated during hospital waste incineration | Significant source when uncontrolled |

| Chlorinated Chemical Combustion | Formed when chlorinated compounds are burned | Varies based on chlorine content |

| Metal Production | By-product of metal smelting processes | Moderate contribution |

| Fossil Fuel Combustion | Released from coal and other fossil fuel burning | Lower but widespread contribution |

Natural Formation: Volcanic Activity, Forest Fires

While industrial and combustion processes are significant sources of 1,3,7,8-Tetrachlorodibenzo-P-dioxin, natural formation pathways also contribute to the environmental presence of this compound [12]. Volcanic activity has been identified as a natural source of 1,3,7,8-Tetrachlorodibenzo-P-dioxin, with detectable levels found in volcanic emissions and deposits [12] [21]. The high-temperature conditions and presence of chlorine compounds in volcanic systems provide the necessary conditions for the formation of this compound during eruptions [12].

Forest fires represent another important natural formation pathway for 1,3,7,8-Tetrachlorodibenzo-P-dioxin [12] [13]. Research conducted on forest fires in California has provided valuable data on the formation of this compound during biomass combustion [10] [13]. Studies have detected 1,3,7,8-Tetrachlorodibenzo-P-dioxin in ash and soil samples collected after forest fires, with concentrations varying based on the type of vegetation burned and the presence of anthropogenic materials [10]. In California brush fires, concentrations of 1,3,7,8-Tetrachlorodibenzo-P-dioxin ranging from 0.509 to 2.23 parts per trillion (ppt) have been measured, while fires in agricultural areas produced higher concentrations ranging from 1.1 to 36.9 ppt [10].

Significantly higher concentrations of 1,3,7,8-Tetrachlorodibenzo-P-dioxin have been detected in areas where homes were burned during wildfires, with levels ranging from 17 to 72.8 ppt [10] [13]. This suggests that the combustion of building materials and household items containing chlorinated compounds substantially increases the formation of 1,3,7,8-Tetrachlorodibenzo-P-dioxin during forest fires [10]. Grassland fires also contribute to the natural formation of this compound, although typically at lower concentrations compared to forest fires [10] [13].

| Natural Source | Description | Evidence |

|---|---|---|

| Volcanic Activity | Released during volcanic eruptions | Detected in volcanic emissions and deposits |

| Forest Fires | Generated during combustion of forest biomass | Found in ash and soil samples after forest fires |

| Grassland Fires | Produced during burning of grasslands | Lower concentrations than forest fires |

| Other Natural Processes | Various other natural combustion processes | Limited research available |

Global Dispersion Patterns: Atmospheric Transport, Bioaccumulation

Once released into the environment, 1,3,7,8-Tetrachlorodibenzo-P-dioxin undergoes complex dispersion processes that contribute to its global distribution [23]. Atmospheric transport plays a crucial role in the long-range movement of this compound, allowing it to travel thousands of kilometers from its source [20] [25]. The characteristic travel distance of 1,3,7,8-Tetrachlorodibenzo-P-dioxin has been found to be comparable to the typical distances between urban centers, indicating its potential for widespread distribution [20].

The atmospheric transport of 1,3,7,8-Tetrachlorodibenzo-P-dioxin is influenced by its physical and chemical properties, including its very low vapor pressure (7.4 × 10⁻¹⁰ mm Hg at 25°C) and tendency to associate with airborne particles [11] [20]. Weather patterns significantly affect the transport efficiency of this compound, with certain meteorological conditions facilitating long-range transport while others promote local deposition [19] [25]. Research has shown that approximately 40% of airborne 1,3,7,8-Tetrachlorodibenzo-P-dioxin emissions are deposited to marine environments, highlighting the global nature of its distribution [23].

Bioaccumulation represents another critical aspect of the global dispersion of 1,3,7,8-Tetrachlorodibenzo-P-dioxin [16] [21]. This compound accumulates in food chains, particularly in fatty tissues of animals, due to its lipophilic nature [21] [22]. Bioconcentration factors in fish have been reported to range from 3.2 to 3.9, indicating significant accumulation in aquatic organisms [11]. The compound shows particularly high accumulation in beef cattle and dairy products, with milk representing a primary route of human exposure [21] [22].

The environmental persistence of 1,3,7,8-Tetrachlorodibenzo-P-dioxin further contributes to its global dispersion [11] [24]. In soil surfaces, the half-life ranges from less than 1 year to 3 years, while in soil interiors, it can persist for up to 12 years [11]. Aquatic sediments serve as a major environmental sink for this compound, with estimated half-lives exceeding 50 years [11] [16]. In the human body, 1,3,7,8-Tetrachlorodibenzo-P-dioxin exhibits a half-life of 7-11 years in adults, reflecting its extreme persistence in biological systems [21] [24].

| Transport Mechanism | Description | Key Characteristics |

|---|---|---|

| Atmospheric Transport | Long-range movement through air currents | Can travel thousands of kilometers from source |

| Oceanic Transport | Transport via ocean currents after deposition | Contributes to global distribution |

| Bioaccumulation | Accumulation in food chains, especially fatty tissues | Concentrates in higher trophic levels |

| Soil Persistence | Long-term persistence in soil environments | Half-life in soil can exceed 10 years |

| Organism/Matrix | Bioaccumulation Factor | Contribution to Human Exposure |

|---|---|---|

| Fish (Freshwater) | 3.2 to 3.9 | 10-15% |

| Marine Fish | Variable | 10-15% |

| Beef Cattle | High accumulation in fat | 20-30% |

| Dairy Products (Milk) | Primary human exposure route | 40-50% |

| Poultry | Moderate accumulation | 5-10% |

| Human Tissue | Half-life 7-11 years | Total body burden |

| Sediments | Major environmental sink | Environmental reservoir |